molecular formula C32H47F3N10O8 B3030607 Ac-Arg-Leu-Arg-AMC CAS No. 929903-87-7

Ac-Arg-Leu-Arg-AMC

Cat. No.: B3030607
CAS No.: 929903-87-7
M. Wt: 756.8 g/mol
InChI Key: CEEMPRHZPRGAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-Arginyl-Leucyl-Arginyl-7-amido-4-methylcoumarin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of Acetyl-Arginyl-Leucyl-Arginyl-7-amido-4-methylcoumarin follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity, typically greater than 97% .

Chemical Reactions Analysis

Types of Reactions

Acetyl-Arginyl-Leucyl-Arginyl-7-amido-4-methylcoumarin primarily undergoes enzymatic cleavage reactions. It is specifically cleaved at the arginyl-7-amido-4-methylcoumarin bond by trypsin-like proteases .

Common Reagents and Conditions

    Enzymes: Trypsin-like proteases are the primary enzymes used for the cleavage of Acetyl-Arginyl-Leucyl-Arginyl-7-amido-4-methylcoumarin.

    Buffers: Commonly used buffers include Tris-HCl and phosphate-buffered saline (PBS) to maintain optimal pH for enzyme activity.

    Temperature: Reactions are typically carried out at physiological temperatures (37°C).

Major Products

The major product formed from the enzymatic cleavage of Acetyl-Arginyl-Leucyl-Arginyl-7-amido-4-methylcoumarin is 7-amino-4-methylcoumarin (AMC), which is highly fluorescent and can be easily detected .

Scientific Research Applications

Acetyl-Arginyl-Leucyl-Arginyl-7-amido-4-methylcoumarin is widely used in scientific research due to its fluorogenic properties. Some of its key applications include:

Mechanism of Action

The mechanism of action of Acetyl-Arginyl-Leucyl-Arginyl-7-amido-4-methylcoumarin involves its cleavage by trypsin-like proteases at the arginyl-7-amido-4-methylcoumarin bond. This cleavage releases the fluorescent 7-amino-4-methylcoumarin, which can be quantitatively measured . The molecular targets are the active sites of the proteases, and the pathway involves the hydrolysis of the peptide bond.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl-Arginyl-Leucyl-Arginyl-7-amido-4-methylcoumarin is unique due to its high specificity for trypsin-like proteases and its exclusive cleavage at the arginyl-7-amido-4-methylcoumarin bond . This specificity makes it a valuable tool in proteasome activity assays and related research.

Properties

IUPAC Name

2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46N10O6.C2HF3O2/c1-16(2)13-23(40-27(44)21(37-18(4)41)7-5-11-35-29(31)32)28(45)39-22(8-6-12-36-30(33)34)26(43)38-19-9-10-20-17(3)14-25(42)46-24(20)15-19;3-2(4,5)1(6)7/h9-10,14-16,21-23H,5-8,11-13H2,1-4H3,(H,37,41)(H,38,43)(H,39,45)(H,40,44)(H4,31,32,35)(H4,33,34,36);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEMPRHZPRGAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47F3N10O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ac-Arg-Leu-Arg-AMC
Reactant of Route 2
Ac-Arg-Leu-Arg-AMC
Reactant of Route 3
Ac-Arg-Leu-Arg-AMC
Reactant of Route 4
Ac-Arg-Leu-Arg-AMC
Reactant of Route 5
Ac-Arg-Leu-Arg-AMC
Reactant of Route 6
Ac-Arg-Leu-Arg-AMC

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